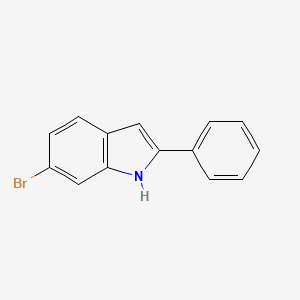

6-bromo-2-fenil-1H-indol

Descripción general

Descripción

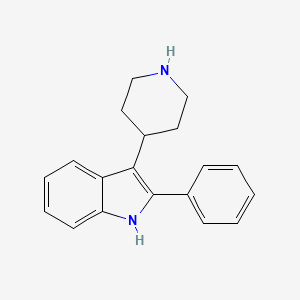

6-Bromo-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a bromine atom at the sixth position and a phenyl group at the second position of the indole ring makes this compound unique. It is used in various chemical and pharmaceutical research applications due to its structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone in the presence of an acid catalyst. For 6-bromo-2-phenyl-1H-indole, the starting materials would include 6-bromoacetophenone and phenylhydrazine, with an acid catalyst like hydrochloric acid or sulfuric acid.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling reaction between 6-bromoindole and phenylboronic acid. This reaction typically uses a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods:

- Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: The bromine atom in 6-bromo-2-phenyl-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions. For example, oxidation with reagents like potassium permanganate can lead to the formation of indole-2-carboxylic acid derivatives.

Electrophilic Aromatic Substitution: The phenyl group and the indole ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethyl sulfoxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Electrophilic Aromatic Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products:

- Substitution reactions yield derivatives like 6-azido-2-phenyl-1H-indole.

- Oxidation reactions produce compounds like indole-2-carboxylic acids.

- Electrophilic aromatic substitution results in nitro or sulfonyl derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a precursor in the development of novel heterocyclic compounds.

Biology and Medicine:

- Investigated for its potential anticancer properties due to its ability to interact with biological targets.

- Studied for its antimicrobial and antiviral activities.

Industry:

- Utilized in the development of dyes and pigments.

- Employed in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el 6-bromo-2-fenil-1H-indol, han demostrado poseer actividad antiviral. Por ejemplo, se informó que los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato eran agentes antivirales .

Actividades antiinflamatorias y analgésicas

Algunos derivados del indol han mostrado actividades antiinflamatorias y analgésicas. Por ejemplo, los compuestos (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida mostraron actividades antiinflamatorias y analgésicas junto con un índice ulcerogénico .

Actividad anticancerígena

La aplicación de derivados del indol como compuestos biológicamente activos para el tratamiento de células cancerosas ha atraído una atención creciente en los últimos años .

Actividad antimicrobiana

Se ha encontrado que los derivados del indol poseen actividad antimicrobiana, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos .

Actividad antidiabética

También se ha encontrado que los derivados del indol poseen actividad antidiabética, lo que podría ser beneficioso en el tratamiento de la diabetes .

Actividad antimalárica

Se ha encontrado que los derivados del indol poseen actividad antimalárica, lo que podría ser beneficioso en el desarrollo de nuevos fármacos antimaláricos .

Actividades anticolinesterásicas

Se ha encontrado que los derivados del indol poseen actividades anticolinesterásicas, lo que podría ser beneficioso en el tratamiento de enfermedades como el Alzheimer .

Formación de biopelículas

Se ha encontrado que los derivados del indol mejoran la formación de biopelículas, un ejemplo de una comunicación bidireccional, mutuamente beneficiosa, de célula a célula que involucra especies productoras de indol y consumidoras de indol .

Mecanismo De Acción

Target of Action

Indole derivatives, including 6-bromo-2-phenyl-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to various biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The molecular and cellular effects of 6-bromo-2-phenyl-1H-indole’s action depend on its specific targets and the biological pathways it affects. For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting they may interfere with viral replication or other aspects of the viral life cycle .

Análisis Bioquímico

Biochemical Properties

6-bromo-2-phenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 6-bromo-2-phenyl-1H-indole, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered cellular responses, such as reduced cell proliferation and increased apoptosis in cancer cells. Additionally, 6-bromo-2-phenyl-1H-indole can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of 6-bromo-2-phenyl-1H-indole on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 6-bromo-2-phenyl-1H-indole can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 6-bromo-2-phenyl-1H-indole exerts its effects through various mechanisms. One of the primary mechanisms is the binding to and inhibition of specific enzymes, such as kinases . This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell survival and proliferation . Additionally, 6-bromo-2-phenyl-1H-indole can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the upregulation of genes involved in apoptosis and the downregulation of genes that promote cell survival .

Temporal Effects in Laboratory Settings

The effects of 6-bromo-2-phenyl-1H-indole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound . Long-term exposure to 6-bromo-2-phenyl-1H-indole in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-bromo-2-phenyl-1H-indole vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-bromo-2-phenyl-1H-indole is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of 6-bromo-2-phenyl-1H-indole with metabolic enzymes can also affect metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 6-bromo-2-phenyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-bromo-2-phenyl-1H-indole in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-bromo-2-phenyl-1H-indole is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of 6-bromo-2-phenyl-1H-indole play a role in directing it to these compartments . The localization of 6-bromo-2-phenyl-1H-indole in the nucleus, for example, allows it to interact with DNA and RNA, influencing gene expression and cellular responses .

Comparación Con Compuestos Similares

2-Phenylindole: Lacks the bromine atom, making it less reactive in substitution reactions.

6-Chloro-2-phenyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

5-Bromo-2-phenyl-1H-indole: Bromine atom at a different position, leading to different chemical and biological properties.

Uniqueness:

- The presence of the bromine atom at the sixth position enhances its reactivity in nucleophilic substitution reactions compared to its non-brominated counterparts.

- The combination of the bromine atom and the phenyl group provides a unique electronic environment, influencing its interaction with biological targets.

6-Bromo-2-phenyl-1H-indole stands out due to its specific substitution pattern, making it a valuable compound in both chemical synthesis and biological research. Its unique properties and reactivity make it a versatile tool in the development of new materials and therapeutic agents.

Propiedades

IUPAC Name |

6-bromo-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGOKUSDZLQDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439706 | |

| Record name | 6-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77185-71-8 | |

| Record name | 6-bromo-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide](/img/structure/B1313026.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)